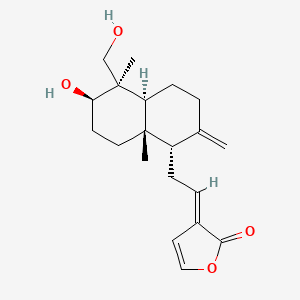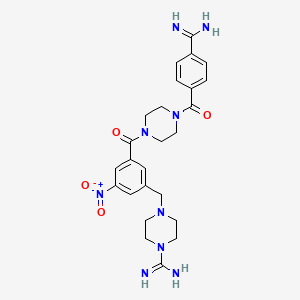
CBB1003
Übersicht
Beschreibung
CBB1003 is a lysine-specific demethylase 1 inhibitor. Lysine-specific demethylase 1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. This compound has been shown to suppress the growth of cancer cells, particularly colorectal cancer cells, by down-regulating the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 .
Vorbereitungsmethoden
The synthesis of CBB1003 involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
CBB1003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Wissenschaftliche Forschungsanwendungen
CBB1003 has several scientific research applications, including:
Chemistry: Used as a probe to study the role of lysine-specific demethylase 1 in gene regulation.
Biology: Investigated for its effects on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lysine-specific demethylase 1
Wirkmechanismus
CBB1003 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This inhibition leads to an increase in the methylation of histone proteins, which in turn affects gene expression. The compound specifically targets the leucine-rich repeat-containing G-protein-coupled receptor 5, a marker involved in colorectal cancer carcinogenesis. By down-regulating the expression of this receptor, this compound inhibits the growth and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
CBB1003 wird mit anderen Lysin-spezifischen Demethylase 1-Inhibitoren wie CBB1002 und CBB1007 verglichen. Diese Verbindungen hemmen ebenfalls die Aktivität der Lysin-spezifischen Demethylase 1, unterscheiden sich aber in ihrer Potenz und Spezifität. This compound hat eine halbsättigende Hemmkonzentration von 10,54 Mikromol gezeigt, was es zu einem potenten Inhibitor macht. Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Krebszellen selektiv zu bekämpfen, mit minimalen Auswirkungen auf normale Zellen .
Ähnliche Verbindungen umfassen:
- CBB1002
- CBB1007
Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihrer chemischen Struktur und biologischen Aktivität unterscheiden .
Eigenschaften
IUPAC Name |
4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVJNLOILHEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


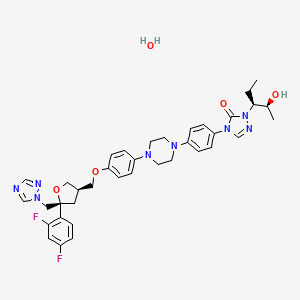
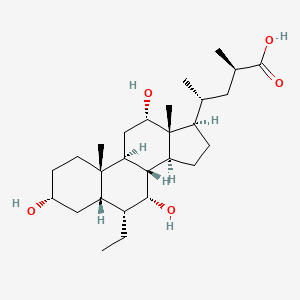
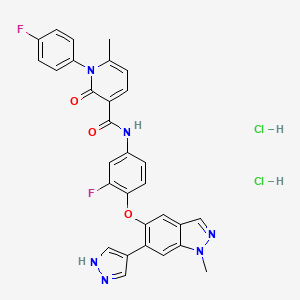

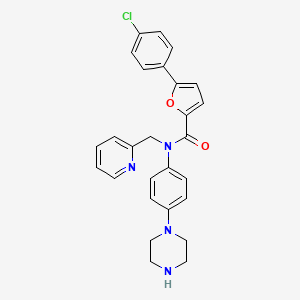

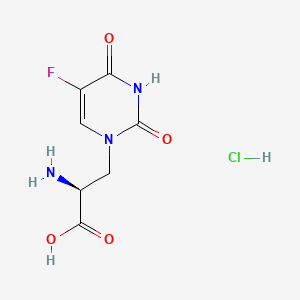
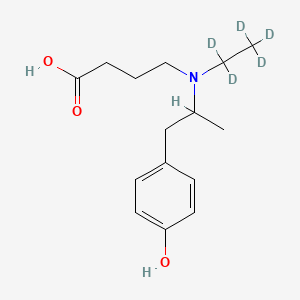
![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)
![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)
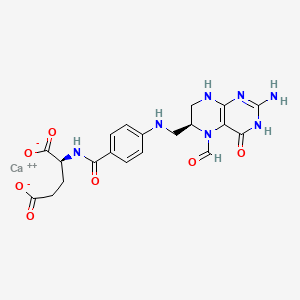
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

